molecular formula C27H9Br15O3 B12561444 1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene) CAS No. 195384-93-1

1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)

Katalognummer: B12561444
CAS-Nummer: 195384-93-1
Molekulargewicht: 1579.9 g/mol
InChI-Schlüssel: PPRWFAXXJLCNQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene) is a complex organic compound with the molecular formula C27H9Br15O3. It is characterized by its high bromine content, making it a significant compound in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene) typically involves the reaction of benzene-1,3,5-triyltrimethanol with pentabromobenzene under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield brominated benzoic acids, while substitution reactions can produce various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene) has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene) involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can affect the pathways and processes in which the compound is involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(tribromobenzene)
  • 1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(dibromobenzene)

Uniqueness

1,1’,1’'-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene) is unique due to its high bromine content, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring high bromine content, such as flame retardants .

Eigenschaften

CAS-Nummer

195384-93-1

Molekularformel

C27H9Br15O3

Molekulargewicht

1579.9 g/mol

IUPAC-Name

1-[[3,5-bis[(2,3,4,5,6-pentabromophenoxy)methyl]phenyl]methoxy]-2,3,4,5,6-pentabromobenzene

InChI

InChI=1S/C27H9Br15O3/c28-10-13(31)19(37)25(20(38)14(10)32)43-4-7-1-8(5-44-26-21(39)15(33)11(29)16(34)22(26)40)3-9(2-7)6-45-27-23(41)17(35)12(30)18(36)24(27)42/h1-3H,4-6H2

InChI-Schlüssel

PPRWFAXXJLCNQJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1COC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)COC3=C(C(=C(C(=C3Br)Br)Br)Br)Br)COC4=C(C(=C(C(=C4Br)Br)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.